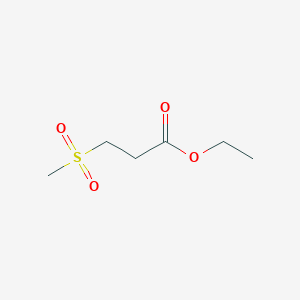

Ethyl 3-(methylsulfonyl)propanoate

Description

BenchChem offers high-quality Ethyl 3-(methylsulfonyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(methylsulfonyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-methylsulfonylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-3-10-6(7)4-5-11(2,8)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVYVKASTXIZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors. The specific targets and their roles would need further investigation.

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position. These reactions can include free radical bromination, nucleophilic substitution, and oxidation. The specific interactions of Ethyl 3-(methylsulfonyl)propanoate with its targets and the resulting changes would require further study.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a range of pathways. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The specific pathways affected by Ethyl 3-(methylsulfonyl)propanoate and their downstream effects would need further investigation.

Result of Action

Similar compounds have been found to have a broad spectrum of biological activities. The specific effects of Ethyl 3-(methylsulfonyl)propanoate would require further study.

Biological Activity

Ethyl 3-(methylsulfonyl)propanoate (C₆H₁₂O₄S) is a sulfonyl-containing ester that has garnered attention for its diverse biological activities and applications in pharmacology, medicinal chemistry, and agriculture. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Ethyl 3-(methylsulfonyl)propanoate is characterized by its unique methylsulfonyl group attached to a propanoate structure. This configuration enhances its reactivity compared to simpler esters, allowing for various synthetic pathways and biological interactions.

- Molecular Formula : C₆H₁₂O₄S

- Molecular Weight : 180.22 g/mol

- Physical State : Colorless liquid, soluble in organic solvents

Biological Activities

Research indicates that ethyl 3-(methylsulfonyl)propanoate exhibits significant biological activities, particularly in the following areas:

- Antiviral Properties : Compounds derived from ethyl 3-(methylsulfonyl)propanoate have demonstrated inhibitory effects against viruses such as influenza A, with reported IC50 values indicating high potency. For instance, certain indole derivatives synthesized from this compound have shown promising antiviral activity .

- Anti-inflammatory Effects : Similar compounds have been found to interact with various biochemical pathways related to inflammation, suggesting potential therapeutic roles in managing inflammatory diseases .

- Plant Growth Regulation : In agricultural research, this compound is utilized in synthesizing analogs of plant hormones like indole-3-acetic acid. These analogs have shown effectiveness in enhancing plant growth and yield while also being incorporated into pesticide formulations targeting specific pests without harming crops .

Ethyl 3-(methylsulfonyl)propanoate serves as a precursor for synthesizing various bioactive compounds. The synthesis methods often involve reactions that exploit its sulfonyl group for creating more complex structures.

Synthesis Methods

| Method | Description |

|---|---|

| SN2 Reaction | Utilizes sodium cytosine to generate the ester with racemization . |

| Mitsunobu Reaction | Employs diethyl azodicarboxylate and triphenyl phosphine for coupling reactions . |

The compound's mechanism of action is linked to its ability to undergo nucleophilic substitutions and participate in various metabolic pathways. It has been noted for its interactions with multiple receptors involved in cellular signaling .

Case Studies and Research Findings

Several studies have highlighted the biological activity of ethyl 3-(methylsulfonyl)propanoate and its derivatives:

-

Antiviral Activity Study :

- A study demonstrated that derivatives synthesized from this compound showed significant inhibitory effects against influenza A virus, with specific derivatives achieving IC50 values below 10 µM .

-

Plant Growth Enhancement :

- Field trials indicated that plants treated with hormone analogs derived from ethyl 3-(methylsulfonyl)propanoate exhibited a 20% increase in yield compared to untreated controls .

-

Inflammation Modulation :

- Research involving animal models revealed that compounds similar to ethyl 3-(methylsulfonyl)propanoate reduced markers of inflammation significantly after treatment over a four-week period .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.